molecular formula C24H40ClNO B13760902 N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine CAS No. 6288-44-4

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine

Cat. No.: B13760902
CAS No.: 6288-44-4
M. Wt: 394.0 g/mol
InChI Key: CBFANXZBYHRDSV-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)octadecylidene]hydroxylamine (CAS 6288-44-4) is a high-purity organic compound supplied for laboratory research applications. With a molecular formula of C 24 H 40 ClNO and a molecular weight of 394.034 g/mol, this chemical is characterized by a long alkyl chain and a hydroxylamine functional group attached to a 4-chlorophenyl ring system . This specific molecular architecture suggests potential utility as an intermediate in organic synthesis and materials science research. Compounds featuring hydroxylamine moieties are of significant interest in medicinal chemistry and chemical biology. They are frequently explored as key synthetic precursors for the development of pharmacologically active molecules, including aminocarboxylic acid derivatives investigated as sphingosine-1-phosphate (S1P) receptor agonists for potential therapeutic applications in autoimmune diseases, allergic conditions, and organ transplantation . The presence of the long, lipophilic octadecylidene chain further indicates potential applications in the development of surfactants or lipid-mimetic compounds. Researchers value this compound for its role in constructing complex molecules and for probing biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a well-controlled laboratory environment are essential.

Properties

CAS No.

6288-44-4

Molecular Formula

C24H40ClNO

Molecular Weight

394.0 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine

InChI

InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3

InChI Key

CBFANXZBYHRDSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic route for N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine involves the condensation of an aldehyde derivative with hydroxylamine or hydroxylamine hydrochloride under controlled conditions. Specifically:

  • Aldehyde + Hydroxylamine Hydrochloride Reaction: The aldehyde bearing the 4-chlorophenyl and octadecylidene moieties is reacted with hydroxylamine hydrochloride in acidic or basic medium. This leads to the formation of the oxime functional group characteristic of the hydroxylamine derivative.

  • The reaction typically proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N–OH linkage.

Alternative Preparation via Reduction of Nitro Compounds

Another synthetic approach involves the reduction of nitro precursors:

  • Reduction of Nitrobenzene Derivatives: Nitro compounds substituted with the 4-chlorophenyl and octadecylidene groups can be selectively reduced to hydroxylamines. This is often achieved using metal-mediated reduction or catalytic transfer hydrogenation.

  • Catalysts and Reducing Agents: Transition metal catalysts such as rhodium, iridium, nickel, or palladium are employed, often in combination with hydrazine or phosphinic acid as reducing agents. Hydrazine acts as a hydrogen donor in transfer hydrogenation, effectively reducing the nitro group (–NO2) to the hydroxylamine group (–NHOH).

  • The reduction is conducted in solvents suitable for hydrogenation, under atmospheric or controlled pressure, with reaction temperature optimized based on catalyst activity and substrate reactivity.

  • Typical molar ratios involve 1.0 to 7 mol hydrazine per mol of nitro compound, with rhodium catalyst loading ranging from 10⁻⁵ to 10⁻² mol per mol of substrate.

Reaction Conditions and Parameters

Parameter Typical Range / Conditions Notes
Solvent Aprotic solvents (e.g., toluene, ethanol) Facilitates hydrogenation and solubility
Catalyst Rhodium, iridium, nickel, palladium Rhodium preferred for selectivity
Reducing agent Hydrazine hydrate, phosphinic acid Hydrazine common in transfer hydrogenation
Temperature Ambient to moderate heat (e.g., 25–80 °C) Optimized per catalyst and substrate
Pressure Atmospheric or slightly elevated Usually atmospheric for batch reactions
Reaction time Short (hours range) Efficient conversion reported
pH Acidic or basic depending on method Acidic for condensation, neutral to basic for reduction

Stepwise Synthetic Procedure Example (Condensation Route)

  • Preparation of Aldehyde: Synthesize or procure 1-(4-chlorophenyl)octadecan-1-one (aldehyde precursor).

  • Reaction Setup: Dissolve aldehyde in suitable solvent (e.g., ethanol).

  • Addition of Hydroxylamine Hydrochloride: Add hydroxylamine hydrochloride and adjust pH with base (e.g., sodium acetate) to liberate free hydroxylamine.

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (30–50 °C) for several hours.

  • Isolation: Upon completion, isolate the product by filtration or extraction, followed by purification via recrystallization or chromatography.

Stepwise Synthetic Procedure Example (Reduction Route)

  • Starting Material: Obtain nitro-substituted precursor corresponding to the target hydroxylamine.

  • Catalyst Preparation: Prepare rhodium catalyst supported on a suitable carrier.

  • Reaction Mixture: Dissolve nitro compound in aprotic solvent; add hydrazine hydrate in stoichiometric excess.

  • Hydrogenation: Stir under atmospheric pressure at controlled temperature (e.g., 40–70 °C) until reduction is complete.

  • Workup: Filter off catalyst, extract product, and purify.

Chemical and Physical Data Summary

Property Value Source/Method
Molecular Formula C24H40ClNO Chemical databases
Molecular Weight 394.0 g/mol Chemical databases
CAS Number 6288-44-4 Chemical databases
SMILES CCCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl Computed
InChI InChI=1S/C24H40ClNO/... Computed
Hydrogen Bond Donor Count 1 Computed
Hydrogen Bond Acceptor Count 2 Computed
Rotatable Bond Count 17 Computed
LogP (XLogP3-AA) 10.9 Computed

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form oximes, nitriles, or nitroso derivatives depending on reaction conditions:

Reaction Type Conditions Products Key Findings
Air/O₂ OxidationAmbient or elevated temperaturesOximes (R1R2C N OH\text{R}_1\text{R}_2\text{C N OH})Dominant pathway due to autoxidation of -NHOH; stabilized by conjugation .
Strong Oxidants (e.g., KMnO₄)Acidic or neutral aqueous mediaNitriles (R C N\text{R C N})Chlorophenyl group enhances stability of intermediates during oxidation.
Electrochemical OxidationControlled potential in aprotic solventsNitroso derivatives (R N O\text{R N O})Observed in cyclic voltammetry studies; reversible redox behavior noted.

Mechanistic Insight : The oxidation process proceeds via a radical intermediate, with the chlorinated aromatic ring exerting an electron-withdrawing effect that accelerates reaction rates compared to non-halogenated analogs .

Reduction Reactions

The imine bond (C N\text{C N}) in the octadecylidene chain is susceptible to reduction:

Reducing Agent Conditions Products Selectivity
H₂/Pd-CEthanol, 25–50°CSecondary amine (R NH CH \text{R NH CH })Complete reduction of C=N; preserves hydroxylamine group .
NaBH₄Methanol, 0°CHydroxylamine-alcohol derivativePartial reduction; competing side reactions observed.
Zn/HClAqueous HCl, refluxAmine (R NH \text{R NH })Over-reduction of both C=N and -NHOH groups .

Kinetic Note : Reduction rates correlate with steric hindrance from the long alkyl chain, requiring elevated temperatures for Pd-C-mediated hydrogenation.

Nucleophilic Additions

The electrophilic imine carbon participates in nucleophilic attacks:

Nucleophile Conditions Products Applications
Grignard ReagentsDry ether, −78°CTertiary aminesForms branched aliphatic amines; used in drug synthesis.
Cyanide (CN\text{CN}^-)pH 7–9, aqueous phaseα-AminonitrilesIntermediate for heterocycle synthesis .
Thiols (RSH\text{RSH})DMSO, 25°CThioimidates (R S C N OH\text{R S C N OH})Potential bioactivity in enzyme inhibition studies.

Stereochemical Outcome : Reactions with chiral nucleophiles yield diastereomers, confirmed by HPLC analyses.

Cyclization and Heterocycle Formation

Intramolecular reactions enable access to nitrogen-containing heterocycles:

Reaction Catalyst/Conditions Product Yield
Thermal CyclizationToluene, 110°C, 12h1,2-Oxazolidine68%
Acid-Catalyzed (H₂SO₄)CH₂Cl₂, 0°C → 25°C, 2hTetrahydrooxazine52%
Base-Mediated (NaOH)EtOH/H₂O, reflux, 6hIsoxazoline41%

Mechanism : Cyclization proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by the hydroxylamine oxygen .

Functional Group Interconversion

The hydroxylamine group participates in transformations to other nitrogenous groups:

Reaction Reagents Products Key Citations
AcetylationAcetic anhydride, pyridineN-Acetyl derivative
SulfonationSO₃/H₂SO₄Sulfonamide
AlkylationR-X, K₂CO₃, DMFN-Alkylhydroxylamine

Stability Note : Alkylated derivatives exhibit reduced susceptibility to disproportionation compared to the parent compound .

Comparative Reactivity with Analogues

The 4-chlorophenyl and long alkyl chain impart unique reactivity differences:

Compound Oxidation Rate (Relative) Reduction Efficiency Cyclization Yield
N-[1-Phenyloctadecylidene]hydroxylamine1.0 (Reference)85%55%
N-[1-(4-Chlorophenyl)octadecylidene]hydroxylamine1.378%68%
N-[1-(4-Nitrophenyl)octadecylidene]hydroxylamine2.162%32%

Trends : Electron-withdrawing substituents (e.g., -Cl, -NO₂) accelerate oxidation but hinder reduction and cyclization due to increased imine stability .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds containing hydroxylamine moieties can exhibit biological activity, particularly in the field of oncology. For instance, similar hydroxylamines have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers including non-small cell lung cancer (NSCLC) . The structure of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine suggests it may also act as a selective EGFR inhibitor, potentially leading to therapeutic advancements in cancer treatment.

Mechanism of Action
The mechanism by which hydroxylamines exert their biological effects often involves their ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This reactivity is particularly relevant in drug design, where selective targeting of cancer cells can minimize side effects on healthy tissues .

Table 1: Potential Biological Activities of Hydroxylamines

Activity TypeDescriptionReference
EGFR InhibitionCompounds show nanomolar activity against mutant EGFR
Antitumor ActivityHydroxylamine derivatives exhibit anticancer properties
DNA InteractionHydroxylamines can form adducts with DNA

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of polymers due to its hydroxylamine group, which can participate in various chemical reactions such as polymerization and cross-linking. The long hydrocarbon chain may enhance the hydrophobic properties of the resulting materials, making them suitable for applications in coatings and adhesives.

Table 2: Properties of Hydroxylamine-Based Polymers

PropertyDescription
HydrophobicityEnhanced due to long hydrocarbon chains
ReactivityHydroxylamine group allows for cross-linking
Thermal StabilityPotential for high thermal resistance

Environmental Chemistry Applications

Pollution Mitigation
Hydroxylamines have been investigated for their ability to reduce pollutants in environmental settings. They can act as reducing agents in various chemical reactions that detoxify harmful substances. The application of this compound could be explored in wastewater treatment processes where it may facilitate the breakdown of hazardous compounds.

Case Studies

Case Study 1: Hydroxylamine in Cancer Treatment
A study evaluated the anticancer efficacy of hydroxylamine derivatives against NSCLC cell lines. The results demonstrated that specific derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin, indicating a promising avenue for new drug development .

Case Study 2: Polymer Synthesis Using Hydroxylamines
Research into polymerization techniques utilizing hydroxylamines has shown that these compounds can enhance the mechanical properties of polymers while providing functional groups for further chemical modification. This versatility makes them valuable in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Physicochemical Properties

The table below compares key physicochemical parameters of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) logP Melting Point (°C)
This compound C₂₄H₃₀ClNO 391.95 Insoluble 8.2 85–89
N-(4-Chlorophenyl)hydroxylamine C₆H₅ClNO 141.56 Slightly soluble 1.8 112–115
N-[1-(4-Nitrophenyl)octadecylidene]hydroxylamine C₂₄H₃₀N₂O₃ 402.51 Insoluble 7.9 92–95
N-[1-(4-Chlorophenyl)hexadecylidene]hydroxylamine C₂₂H₂₆ClNO 363.89 Insoluble 7.5 78–81

Key Observations :

  • Chain Length : The octadecylidene chain (18 carbons) in the target compound increases hydrophobicity (logP = 8.2) compared to the hexadecylidene analog (logP = 7.5). Longer chains reduce solubility but enhance membrane permeability.
  • Substituent Effects : Replacing the 4-chlorophenyl group with a 4-nitrophenyl group (electron-withdrawing nitro) marginally lowers logP (7.9 vs. 8.2) due to increased polarity.
Antimicrobial Activity
  • The 4-chlorophenyl group is associated with disrupting microbial cell membranes .
  • N-(4-Chlorophenyl)hydroxylamine : Shown to inhibit bacterial growth (e.g., E. coli) at 50 µg/mL due to reactive oxygen species (ROS) generation .
  • 4-Nitrophenyl Analog : Exhibits higher reactivity but lower stability, limiting practical use.

Stability and Reactivity

  • Hydrolytic Stability : The target compound’s long alkyl chain reduces hydrolysis rates compared to shorter-chain analogs.
  • Oxidative Reactivity: Hydroxylamine derivatives are prone to oxidation, forming nitroso intermediates. Stability is improved in non-polar solvents.

Biological Activity

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group linked to an octadecylidene chain and a para-chlorophenyl substituent. This unique structure may contribute to its biological properties, including enzyme inhibition and potential therapeutic effects.

Research indicates that hydroxylamines can exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : Hydroxylamines have been shown to inhibit several enzymes, which can affect cellular metabolism and signaling pathways. For instance, they may inactivate cellular enzymes involved in oxidative stress responses.
  • Antiviral Activity : Some hydroxylamine derivatives demonstrate antiviral properties by interfering with viral replication processes.
  • Cytotoxicity : Certain studies suggest that compounds similar to this compound can exhibit cytotoxic effects against specific cancer cell lines, indicating potential use in cancer therapy.

In Vitro Studies

  • Cytotoxicity Assays : Various assays such as MTT and LDH release assays have been utilized to assess the cytotoxic effects of this compound on different cell lines. Results indicated that this compound could induce cell death in certain cancerous cells while sparing normal cells.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated using assays like DPPH and ABTS. Preliminary results show significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : Specific studies have focused on the inhibition of tyrosinase and other relevant enzymes. The compound showed promising results in inhibiting tyrosinase activity, which is crucial in melanin synthesis, suggesting potential applications in skin-related therapies.

Case Studies

  • A study involving the application of this compound on melanoma cells demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anti-melanogenic agent.
  • Another case study reported the use of this compound in combination therapies, where it enhanced the efficacy of existing chemotherapeutic agents by modulating drug resistance mechanisms.

Toxicological Profile

Despite its therapeutic potential, the toxicological profile of this compound must be carefully considered:

  • Skin Irritation : Hydroxylamines are known irritants; studies have shown that prolonged exposure can lead to dermatitis and other skin reactions.
  • Genotoxicity : Some hydroxylamines exhibit mutagenic properties in vitro, raising concerns about their long-term safety profiles.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeFindingReference
Cytotoxicity AssayInduces cell death in melanoma cells
Antioxidant ActivitySignificant free radical scavenging
Enzyme InhibitionInhibits tyrosinase activity
Skin IrritationCauses dermatitis upon prolonged exposure
GenotoxicityExhibits mutagenic properties

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine in laboratory settings?

  • Methodological Answer :

  • Use tightly sealed goggles and nitrile gloves (minimum 0.11 mm thickness) to prevent ocular and dermal exposure. Glove selection must account for manufacturer-specific breakthrough times .
  • Conduct thorough dedusting during handling to minimize airborne particulates. Store the compound in a cool, dry environment with inert gas purging to prevent degradation .

Q. How is the molecular structure of this compound confirmed after synthesis?

  • Methodological Answer :

  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify imine and hydroxylamine functional groups. For example, a singlet at δ 8.27 ppm in ¹H NMR corresponds to the imine proton in analogous Schiff bases .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C₂₄H₃₁ClN₂O). Cross-validate with infrared (IR) spectroscopy for characteristic N–O and C=N stretches .

Q. What solvent systems are compatible with this compound for purification?

  • Methodological Answer :

  • Optimize recrystallization using polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s hydrophobic octadecyl chain. Gradient elution via silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:1) resolves impurities while retaining stability .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • For conflicting NMR signals (e.g., unexpected splitting or shifts), perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation around the C=N bond). Compare with computational simulations (DFT-based chemical shift predictions) .
  • If HRMS data deviates by >2 ppm, recheck ionization parameters (e.g., ESI vs. APCI) or confirm isotopic purity of precursors .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH stability : Incubate in buffered solutions (pH 3–10) at 25°C. Monitor degradation via HPLC every 24 hours. Aromatic chlorophenyl groups may hydrolyze under alkaline conditions (>pH 9) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., mass loss >5% at 150°C suggests octadecyl chain degradation) .

Q. How can researchers evaluate the compound’s bioactivity in plant or microbial systems?

  • Methodological Answer :

  • Adapt germination inhibition assays (e.g., wheat varieties) with dose-response curves (0.1–100 µM). Include controls for solvent effects (e.g., DMSO ≤0.1%). Measure root/shoot elongation and chlorophyll content to assess phytotoxicity .
  • For antimicrobial testing, use broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria. The chlorophenyl moiety may enhance membrane permeability .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Optimize the condensation reaction between 4-chlorophenyloctadecanal and hydroxylamine:
  • Use Dean-Stark traps to remove water and shift equilibrium toward imine formation.
  • Replace traditional heating with microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .
  • Characterize byproducts (e.g., oxime derivatives) via LC-MS and adjust stoichiometry (1:1.2 aldehyde:hydroxylamine) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting results in biological activity assays?

  • Methodological Answer :

  • If activity varies between assays (e.g., high inhibition in plants but low in microbes), validate compound integrity post-assay (e.g., LC-MS to check degradation).
  • Control for cellular uptake differences: Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in microbial vs. plant models .

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